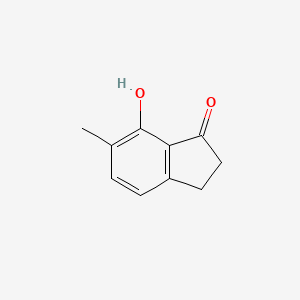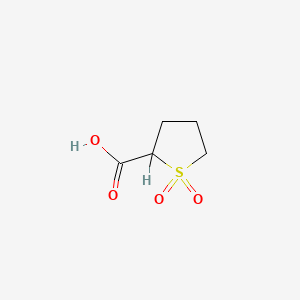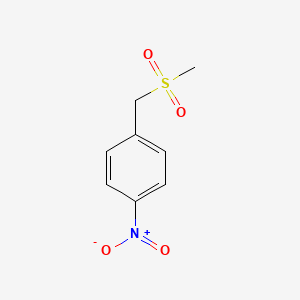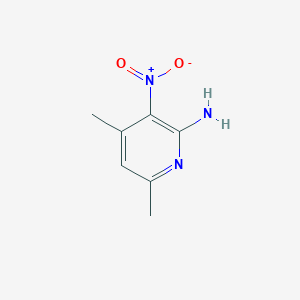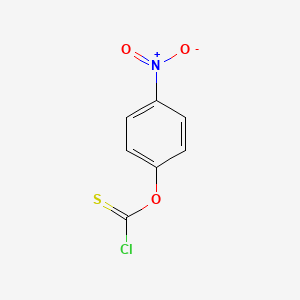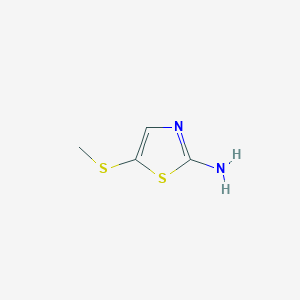
5-(メチルチオ)チアゾール-2-アミン
概要
説明
5-(Methylthio)thiazol-2-amine is a chemical compound with the CAS Number: 99171-11-6 . It has a molecular weight of 147.24 and is a solid at room temperature .
Synthesis Analysis
The synthesis of 5-(Methylthio)thiazol-2-amine involves the reaction of 2-amino-5-bromothiazole with sodium thiomethoxide . The reaction becomes homogeneous after the addition of sodium thiomethoxide . The reaction is warmed to 45° C for 40 minutes, then allowed to stir at room temperature overnight .Molecular Structure Analysis
The molecular structure of 5-(Methylthio)thiazol-2-amine is represented by the linear formula: C4H6N2S2 .Physical And Chemical Properties Analysis
5-(Methylthio)thiazol-2-amine is a solid at room temperature . It has a molecular weight of 147.24 and is represented by the linear formula: C4H6N2S2 .科学的研究の応用
製薬研究 エストロゲン受容体リガンド
チアゾール化合物、5-(メチルチオ)チアゾール-2-アミンなどの誘導体を含む、はエストロゲン受容体のリガンドとして作用します。 この用途は、乳がんなどのホルモン関連疾患の新しい治療薬の開発に不可欠です .
アデノシン受容体拮抗薬
もう1つの重要な用途は、アデノシン受容体拮抗薬の開発です。 これらの化合物は、心血管疾患や神経障害など、さまざまな疾患の治療に潜在的な用途があります .
農薬 фунгициды
農業分野では、チアゾール誘導体は фунгицидыとして使用されます。 これらは、植物に病気の原因となるキサントモナスなどの有害なバクテリアの増殖を阻害します .
抗寄生虫剤
チアゾールは、住血吸虫症および駆虫薬の薬剤としても有望であり、寄生虫感染症の潜在的な治療法を提供します .
鎮痛剤と抗炎症剤
一部のチアゾール誘導体は、有意な鎮痛および抗炎症活性を示し、新しい鎮痛薬につながる可能性があります .
抗がん剤
チアゾールモチーフは、ダブラフェニブやダサチニブなどのいくつかの臨床的に使用されている抗がん剤に見られます。 チアゾール核の存在は、これらの化合物のがん細胞増殖に関与するDNAやタンパク質などの生物学的標的に相互作用する能力において重要です .
抗真菌剤
チアゾール誘導体は、抗真菌活性を合成およびスクリーニングされており、真菌感染症の治療法として潜在的な可能性を示しています .
これらの各分野は、5-(メチルチオ)チアゾール-2-アミンを含むチアゾール化合物の独自の化学的特性を利用して、さまざまな業界にわたる新しい治療法とソリューションを開発しています。
各アプリケーションの詳細については、さらなる研究と分析が必要です。
MDPI - An Overview on Synthetic 2… Springer - Thiazoles: having diverse biological activities MDPI - Thiazole: A Versatile Standalone… IntechOpen - Synthesis and Biological Evaluation of Thiazole Derivatives
Safety and Hazards
作用機序
Target of Action
5-(Methylthio)thiazol-2-amine is a derivative of the thiazole ring, a heterocyclic organic compound that has been the focus of extensive research due to its diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . .
Mode of Action
It is known that thiazole derivatives can interact with various targets in the body, leading to a range of biological effects . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 5-(Methylthio)thiazol-2-amine.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action in different physiological environments .
生化学分析
Biochemical Properties
5-(Methylthio)thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are crucial for carbohydrate metabolism . The sulfur atom in 5-(Methylthio)thiazol-2-amine allows it to form covalent bonds with cysteine residues in proteins, leading to modifications in protein function. Additionally, the nitrogen atom can participate in hydrogen bonding, further influencing its interactions with biomolecules.
Cellular Effects
5-(Methylthio)thiazol-2-amine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(Methylthio)thiazol-2-amine can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Its impact on gene expression can result in the upregulation or downregulation of target genes, affecting cellular functions such as metabolism and immune response.
Molecular Mechanism
The molecular mechanism of 5-(Methylthio)thiazol-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . This binding is often facilitated by the sulfur and nitrogen atoms, which can form covalent and hydrogen bonds, respectively. Additionally, 5-(Methylthio)thiazol-2-amine can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Methylthio)thiazol-2-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(Methylthio)thiazol-2-amine is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species . Long-term exposure to 5-(Methylthio)thiazol-2-amine can lead to sustained changes in cellular processes, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-(Methylthio)thiazol-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved immune response . At high doses, 5-(Methylthio)thiazol-2-amine can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while doses beyond this range lead to toxicity.
Metabolic Pathways
5-(Methylthio)thiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, influencing metabolic pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. The presence of 5-(Methylthio)thiazol-2-amine can alter metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(Methylthio)thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its uptake into cells . Once inside the cell, 5-(Methylthio)thiazol-2-amine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also determined by its interactions with plasma proteins and extracellular matrix components.
Subcellular Localization
The subcellular localization of 5-(Methylthio)thiazol-2-amine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its chemical properties and interactions with targeting proteins . Post-translational modifications, such as phosphorylation or ubiquitination, can further regulate the activity and function of 5-(Methylthio)thiazol-2-amine within these compartments. The localization of the compound can impact its biochemical interactions and overall cellular effects.
特性
IUPAC Name |
5-methylsulfanyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S2/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLWIPGOGRZZEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326014 | |
| Record name | 5-(Methylthio)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99171-11-6 | |
| Record name | 5-(Methylthio)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99171-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methylthio)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


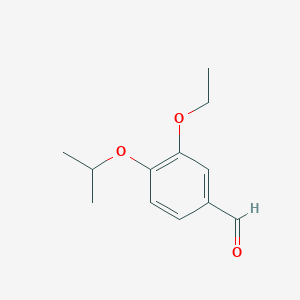
![3-[(Thien-2-yl)methylene]-2-indolinone](/img/structure/B1595296.png)

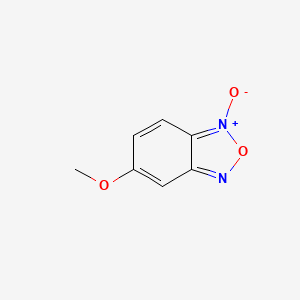
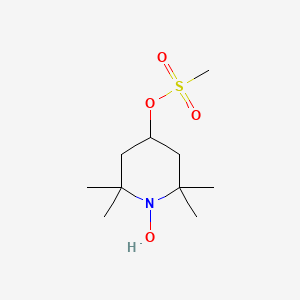

![5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1595305.png)

